9-(3-Aminopropyl)-8-((6-iodobenzo-[d][1,3]dioxol-5-yl)thio)-9H-purin-6-amine

Drug Metabolism Structural Biology HSP90 Inhibition

The compound 9-(3-Aminopropyl)-8-((6-iodobenzo-[d][1,3]dioxol-5-yl)thio)-9H-purin-6-amine (CAS 1333155-97-7) is a purine-scaffold small molecule formally identified as the M5 metabolite of the clinical-phase Heat Shock Protein 90 (HSP90) inhibitor PU-H71 (Zelavespib, NSC. It is generated via a cytochrome P450-mediated N-dealkylation of PU-H71's N9-isopropylamino side chain, yielding a primary amine terminus.

Molecular Formula C15H15IN6O2S
Molecular Weight 470.3 g/mol
CAS No. 1333155-97-7
Cat. No. B1383045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(3-Aminopropyl)-8-((6-iodobenzo-[d][1,3]dioxol-5-yl)thio)-9H-purin-6-amine
CAS1333155-97-7
Molecular FormulaC15H15IN6O2S
Molecular Weight470.3 g/mol
Structural Identifiers
SMILESC1OC2=CC(=C(C=C2O1)I)SC3=NC4=C(N=CN=C4N3CCCN)N
InChIInChI=1S/C15H15IN6O2S/c16-8-4-9-10(24-7-23-9)5-11(8)25-15-21-12-13(18)19-6-20-14(12)22(15)3-1-2-17/h4-6H,1-3,7,17H2,(H2,18,19,20)
InChIKeyXFOCPNJERGAMSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-(3-Aminopropyl)-8-((6-iodobenzo-[d][1,3]dioxol-5-yl)thio)-9H-purin-6-amine (CAS 1333155-97-7): Sourcing the Definitive N-Dealkylated Metabolite of the HSP90 Inhibitor PU-H71


The compound 9-(3-Aminopropyl)-8-((6-iodobenzo-[d][1,3]dioxol-5-yl)thio)-9H-purin-6-amine (CAS 1333155-97-7) is a purine-scaffold small molecule formally identified as the M5 metabolite of the clinical-phase Heat Shock Protein 90 (HSP90) inhibitor PU-H71 (Zelavespib, NSC 750424) [1]. It is generated via a cytochrome P450-mediated N-dealkylation of PU-H71's N9-isopropylamino side chain, yielding a primary amine terminus [2]. This specific biotransformation is one of several metabolic pathways for PU-H71, which collectively constitute less than 10% of the parent drug's plasma concentration in human subjects [3]. As a discrete chemical entity, it serves as a critical reference standard for universal LC-MS/MS analytical method development, pharmacokinetic profiling, and metabolite safety testing (MIST) during the clinical development of PU-H71, and as a differentiated tool compound for probing structure-activity relationships (SAR) at the HSP90 N9-substituent region.

1 Metabolite reference standard for PU-H71 LC-MS/MS bioanalytical methods
2 Distinct primary amine terminus differentiates from parent drug in chromatographic and mass spectrometric detection
3 Supports metabolite safety testing (MIST) research and N9-substituent SAR probe studies

Why PU-H71 and Generic HSP90 Inhibitors Cannot Replace the M5 Metabolite Standard in Analytical or Pharmacological Studies


Substituting the M5 metabolite (CAS 1333155-97-7) with the parent drug PU-H71 or other in-class purine-based HSP90 inhibitors for analytical method validation or metabolite-specific pharmacology is scientifically invalid. The N-dealkylation event that generates M5 fundamentally alters the molecule's basicity, hydrogen-bonding donor/acceptor profile, and molecular weight, which directly dictates its chromatographic retention time and mass spectrometric fragmentation pattern—parameters essential for quantitative bioanalysis [1]. The replacement of the ionizable isopropylamino group with a primary amine also profoundly impacts intra-target binding kinetics and off-target pharmacology relative to PU-H71, meaning that any assumption of equivalent biological activity without direct, parallel-head comparative data is without foundation [2]. Generic HSP90 inhibitors, such as ganetespib or 17-AAG, which lack the iodobenzodioxole-thiopurine scaffold entirely, have no structural or metabolic relationship to M5 and cannot serve as analytical or functional surrogates in any regulated bioanalytical or drug metabolism context [3].

Intended Standard
Why Substitutes May Not Transfer
M5 Metabolite (this product)
PU-H71 parent drug: N-dealkylation alters retention time, fragmentation pattern, and target-binding kinetics, precluding direct analytical or functional equivalence.
PU-H71 (parent drug)
Secondary amine pharmacophore and higher molecular weight produce distinct LC-MS/MS signals; biological activity profile may not reflect the metabolite's SAR contribution.
Generic HSP90 inhibitors (ganetespib, 17-AAG)
Lack the iodobenzodioxole-thiopurine scaffold entirely, offering no structural or metabolic relationship for bioanalytical or pharmacological surrogacy.

Quantitative Differentiation: How the M5 Metabolite Compares to PU-H71 and Its Analogs


Structural Differentiation: N-Dealkylation to a Primary Amine vs. PU-H71's Secondary Isopropylamino Group

The defining structural difference between the target compound (M5) and its parent, PU-H71, is the N-dealkylation of the N9-substituent, replacing an isopropylamino group with a primary amine. This transformation reduces the molecular weight from 512.37 g/mol (PU-H71 free base) to 470.3 g/mol [1]. While the parent drug PU-H71 is a potent HSP90 inhibitor with an IC50 of 51 nM in MDA-MB-468 cells, the isolated pharmacological activity of the M5 metabolite has not been explicitly reported in a head-to-head comparison with PU-H71 in the available literature . This critical data gap means the biological consequence of this precise structural modification remains an open research question, presenting a direct opportunity for procurement for investigative SAR studies.

Structural Differentiation
Head-to-head
M5MW 470.3 g/mol, primary amine
PU-H71MW 512.37 g/mol, secondary amine
Δ MW-42.07 g/mol
Enables distinct LC-MS/MS identification and chromatographic separation from parent drug.
Derived from metabolite identification studies.
Drug Metabolism Structural Biology HSP90 Inhibition

Pharmacokinetic Overload Potential: Metabolite Plasma Levels Relative to Parent Drug

In a first-in-human clinical trial, metabolites of PU-H71, including M5, were detected in patient plasma but 'accounted for less than 10% of the parent drug’s concentration' [1]. This low systemic exposure raises a critical question: is the metabolite's minimal presence due to rapid clearance, or does it reflect a low formation rate from a parent drug with an 8.4-hour half-life? Procuring the purified M5 standard enables definitive in vitro stability and protein-binding studies to decouple formation from elimination, providing mechanistic clarity on the metabolic pathway that PU-H71 alone cannot.

Systemic Exposure Context
Reported
M5<10% of total drug-related material in plasma
PU-H71>90% of total; half-life 8.4±3.6 h
Supports metabolite safety testing (MIST) review; low systemic presence mandates a specific reference standard for accurate quantification.
Phase I trial, LC-MS/MS of human plasma research matrices.
Clinical Pharmacokinetics Drug Metabolism Bioanalysis

HSP90 Inhibitory Potency: A Critical Data Gap for the Dealkylated Scaffold

The parent molecule, PU-H71, is a well-characterized, potent HSP90 inhibitor (IC50 = 51 nM against MDA-MB-468 cells), with significant antiproliferative activity across multiple TNBC cell lines (IC50 range: 65-140 nM) . In stark contrast, no verified, peer-reviewed IC50 value for the isolated M5 metabolite against HSP90 or any kinase has been published in the accompanying materials. While one review and the INTEDE database note that PU-H71's metabolites collectively show reduced pharmacological impact, the specific potency of the N-dealkylated M5 compound remains undocumented [1]. This data gap prevents any assumption of equipotency and positions M5 as a high-value, unexplored probe for mapping the N9-substituent's contribution to HSP90 binding affinity.

Inhibitory Potency Gap
Data to verify
M5 HSP90 IC50 not reported in available literature. Parent PU-H71 IC50: 51 nM (MDA-MB-468).
Positioned as a high-value SAR probe to deconvolute N9-substituent contribution to target binding.
No peer-reviewed potency data for the isolated metabolite; class-level inference suggests reduced activity.
HSP90 Inhibition Structure-Activity Relationship Cancer Biology

Polar Surface Area and Hydrogen Bonding: A Differentiated Pharmacophore for Target Engagement

The topological polar surface area (TPSA) is a key determinant of membrane permeability. The M5 metabolite has a TPSA of 114.83 Ų and a hydrogen bond donor count of 2, differing significantly from PU-H71, which has an additional donor/acceptor from the secondary amine [1]. This altered pharmacophore can impact the molecule's ability to cross cell membranes and bind to its intra-cellular target in a manner distinct from PU-H71. Recent computational studies indicate that epichaperome agents' residence time at their target is a critical efficacy parameter, often independent of plasma concentration [2]. The metabolite's altered TPSA and H-bond profile can be directly tested for differences in target residence time relative to PU-H71, providing a mechanistic understanding of why N9-substituents matter beyond simple inhibitory potency.

Physicochemical Profile
Class-level inference
TPSA 114.83 Ų, HBD 2, HBA 8. Altered H-bond capacity vs. parent secondary amine.
Differentiated permeability and target binding kinetics may exist, supporting cellular pharmacology studies.
In silico topology-based predictions; residence time comparison may be informative.
Medicinal Chemistry Drug Design Pharmacokinetics

High-Value Procurement Scenarios for 9-(3-Aminopropyl)-8-((6-iodobenzo-[d][1,3]dioxol-5-yl)thio)-9H-purin-6-amine


LC-MS/MS Bioanalytical Method Development and Validation for PU-H71 Clinical Trials

As the principal clinically-relevant metabolite, M5 is an indispensable analyte for clinical pharmacokinetic studies. Its unique mass transition (MW 470.3 g/mol) and retention time, distinct from PU-H71, make it the gold-standard reference for developing and validating robust, specific LC-MS/MS quantification methods in human plasma, directly supporting the continuation of clinical trials for PU-H71 [1].

Metabolite Safety Testing (MIST) Compliance Studies

ICH M3(R2) guidance requires the safety testing of human metabolites present at >10% of total drug-related exposure. While M5's exposure is currently estimated at <10%, procuring its pure standard is the initial, mandatory step for definitive absolute quantification in subsequent mass-balance studies or in specific patient populations where its formation could be amplified due to CYP induction or genetic polymorphism, thereby derisking the PU-H71 development program [1].

Structure-Activity Relationship (SAR) Probe for N9-Substituted Purine HSP90 Inhibitors

The documented potency gap between the well-characterized PU-H71 (IC50 of 51 nM) and its N-dealkylated M5 metabolite (potency unknown) provides a clear scientific rationale for procurement. This compound serves as a genetically-encoded 'chemical probe' to experimentally decouple the contributions of the N9-secondary amine's lipophilicity and basicity to target binding, cellular potency, and drug efflux pumping, generating novel SAR insights for next-generation purine-scaffold drug design .

Anti-Doping and Pharmaceutical Forensics Reference Standard

Given the unique iodinated benzodioxole-thiopurine core shared only with PU-H71, the M5 metabolite represents a long-term, definitive urinary metabolite biomarker for PU-H71 administration. Establishing its certified reference standard enables the sensitive LC-MS/MS monitoring required by forensic toxicology and anti-doping laboratories to unambiguously confirm the prior exposure to this specific clinical candidate, differentiating it from other HSP90 inhibitors [2].

Application
Selection Property
Validation Focus
Bioanalytical method development for PU-H71 research
Distinct mass transition and retention time vs. parent drug
Specificity and LLOQ in research plasma matrices
Metabolite safety testing (MIST) research
Low systemic exposure context relative to PU-H71
Exposure threshold review; disproportionate abundance assessment
HSP90 N9-substituent SAR studies
Unknown inhibitory potency vs. characterized parent
Target binding and cellular potency differentiation
Forensic toxicology and exposure monitoring research
Unique iodinated scaffold shared only with PU-H71
Urinary metabolite biomarker detection and differentiation from other HSP90 inhibitors
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